N,N-diethyl-4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylaniline
Description
N,N-Diethyl-4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylaniline is a bicyclic heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfonyl groups (5,5-dioxide) and an imino functional group. The sulfonyl groups likely improve aqueous solubility compared to non-sulfonated analogs, a critical factor in drug design .
Properties
Molecular Formula |
C16H23N3O2S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-18(5-2)12-6-7-13(11(3)8-12)19-14-9-23(20,21)10-15(14)22-16(19)17/h6-8,14-15,17H,4-5,9-10H2,1-3H3 |
InChI Key |
WETQMQHLUVWWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole-thiophene core, followed by the introduction of the diethylamino group and the methylphenyl group. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents and drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-[4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylphenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives from the evidence, focusing on core structures, substituents, and hypothesized biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Analysis
Core Heterocycles: The thieno[3,4-d][1,3]thiazole core in the target compound is distinct from thiazine-1,1-dioxides () and 1,3,4-thiadiazoles (). Benzothiazole derivatives () share a bicyclic aromatic system but lack the sulfonyl groups present in the target compound, which could reduce their solubility .
The methyl group at the 3-position of the aniline ring may sterically hinder metabolic degradation, increasing bioavailability compared to unsubstituted analogs .
Biological Activity :
- Thiazine-1,1-dioxides () exhibit antimicrobial activity, likely due to nitro/methylaniline substituents interacting with bacterial enzymes . The target compound’s diethylaniline group may enhance broad-spectrum activity via similar mechanisms.
- Benzothiazoles () show anti-inflammatory effects attributed to chlorophenyl and amine substituents. The target compound’s sulfonyl groups could modulate cyclooxygenase (COX) inhibition, a common anti-inflammatory pathway .
Hydrogen Bonding and Solubility
- This contrasts with thiadiazoles (), where nitro groups dominate intermolecular interactions .
Biological Activity
N,N-diethyl-4-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)-3-methylaniline is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, a study reported that thiazole derivatives exhibited varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.17 mg/mL against E. coli to 0.47 mg/mL against E. cloacae .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.17 |
| Compound 8 | B. cereus | 0.23 |
| Compound 9 | S. Typhimurium | 0.23 |
Anticancer Activity
Thiazole-containing compounds have shown promise in anticancer research. A study indicated that certain thiazole derivatives possess significant cytotoxic effects on cancer cell lines with IC50 values as low as 1.61 µg/mL . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 |
| Compound 10 | A-431 | 1.98 |
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, the presence of specific functional groups can facilitate binding to target proteins, leading to altered cellular responses such as apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. The findings indicated that the compound induced apoptosis in a dose-dependent manner, with notable efficacy against breast and lung cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
